Ethyl (4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate
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Overview
Description
Ethyl (4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate is a complex organic compound that features a combination of piperazine, pyrrolidinone, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate typically involves multiple steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through the reaction of 3-chlorophenylacetic acid with an appropriate amine under acidic conditions.
Coupling with Piperazine: The pyrrolidinone derivative is then coupled with piperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl (4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate: shares similarities with other piperazine and pyrrolidinone derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its combined structural features, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C19H22ClN3O5 |
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Molecular Weight |
407.8 g/mol |
IUPAC Name |
ethyl 2-[4-[1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C19H22ClN3O5/c1-2-28-19(27)18(26)22-8-6-21(7-9-22)17(25)13-10-16(24)23(12-13)15-5-3-4-14(20)11-15/h3-5,11,13H,2,6-10,12H2,1H3 |
InChI Key |
GFGLEENXUVUFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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